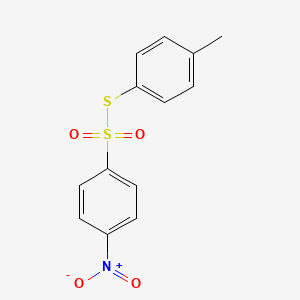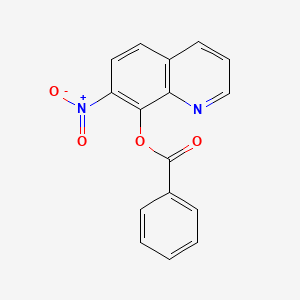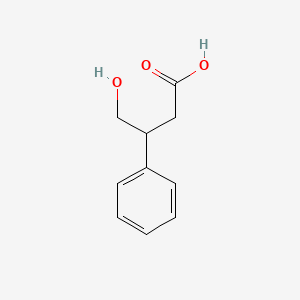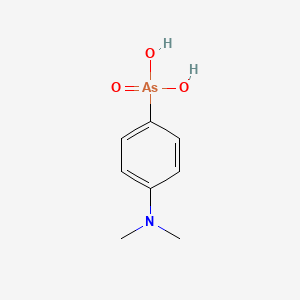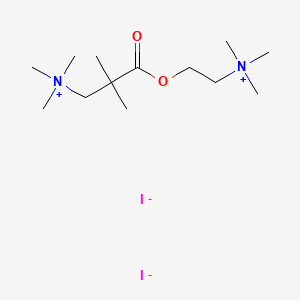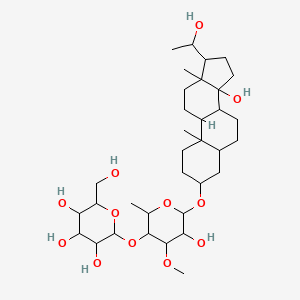
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a tetrahydronaphthalenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by the introduction of the phenyl and tetrahydronaphthalenol groups through subsequent reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
- 2,6-bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
- 3-(4,4-Dimethyl-2-oxazolinyl)pyridine
Uniqueness
Compared to similar compounds, 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenyl-1,2,3,4-tetrahydro-1-naphthalenol stands out due to its unique combination of structural features. The presence of the tetrahydronaphthalenol moiety, along with the oxazole and phenyl groups, provides distinct chemical and biological properties that are not observed in its analogs.
Propiedades
Número CAS |
29947-05-5 |
|---|---|
Fórmula molecular |
C21H23NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-1-phenyl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C21H23NO2/c1-20(2)14-24-19(22-20)16-12-15-8-6-7-11-18(15)21(23,13-16)17-9-4-3-5-10-17/h3-11,16,23H,12-14H2,1-2H3 |
Clave InChI |
JOTBPWMRGQWNKQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2CC3=CC=CC=C3C(C2)(C4=CC=CC=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


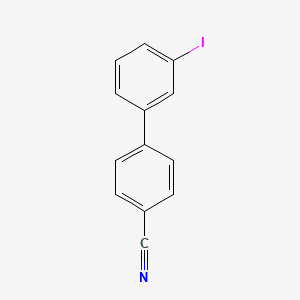

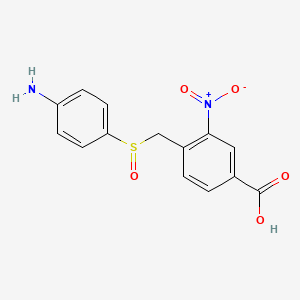
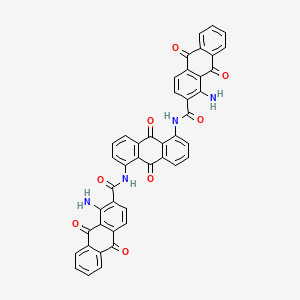
![1-(3-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12806814.png)

